molecular formula C10H20O2 B14654058 5-tert-Butoxy-3-methylpentanal CAS No. 52223-74-2

5-tert-Butoxy-3-methylpentanal

Cat. No.: B14654058
CAS No.: 52223-74-2
M. Wt: 172.26 g/mol
InChI Key: UAKMQOLNWNDAFF-UHFFFAOYSA-N
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Description

5-tert-Butoxy-3-methylpentanal is an organic compound that belongs to the class of aldehydes. It is characterized by the presence of a tert-butoxy group and a methyl group attached to a pentanal backbone. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-tert-Butoxy-3-methylpentanal can be achieved through several methods. One common approach involves the reaction of 3-methylpentanal with tert-butyl alcohol in the presence of an acid catalyst. This reaction typically proceeds via an acid-catalyzed etherification process, where the hydroxyl group of the alcohol reacts with the aldehyde to form the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method could be the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of advanced catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

5-tert-Butoxy-3-methylpentanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: 5-tert-Butoxy-3-methylpentanoic acid.

    Reduction: 5-tert-Butoxy-3-methylpentanol.

    Substitution: Products vary based on the nucleophile used.

Scientific Research Applications

5-tert-Butoxy-3-methylpentanal has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-tert-Butoxy-3-methylpentanal depends on the specific reaction it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons. In reduction reactions, the aldehyde group is converted to an alcohol through the addition of hydrogen atoms. The tert-butoxy group can also participate in various substitution reactions, where it is replaced by other functional groups.

Comparison with Similar Compounds

Similar Compounds

    3-Methylpentanal: Lacks the tert-butoxy group, making it less sterically hindered.

    5-tert-Butoxy-3-methylpentanoic acid: The oxidized form of 5-tert-Butoxy-3-methylpentanal.

    5-tert-Butoxy-3-methylpentanol: The reduced form of this compound.

Uniqueness

This compound is unique due to the presence of both a tert-butoxy group and a methyl group on the pentanal backbone. This combination of functional groups imparts distinct reactivity and steric properties, making it a valuable compound in various chemical transformations and applications.

Properties

CAS No.

52223-74-2

Molecular Formula

C10H20O2

Molecular Weight

172.26 g/mol

IUPAC Name

3-methyl-5-[(2-methylpropan-2-yl)oxy]pentanal

InChI

InChI=1S/C10H20O2/c1-9(5-7-11)6-8-12-10(2,3)4/h7,9H,5-6,8H2,1-4H3

InChI Key

UAKMQOLNWNDAFF-UHFFFAOYSA-N

Canonical SMILES

CC(CCOC(C)(C)C)CC=O

Origin of Product

United States

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